molecular formula C17H21N3O5S B571403 Karnamicin D2 CAS No. 122535-60-8

Karnamicin D2

カタログ番号: B571403
CAS番号: 122535-60-8
分子量: 379.431
InChIキー: PPGSFBTYKXMRDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Karnamicin D2 is a member of the karnamicin family, a group of natural products first isolated in 1989 from actinomycetes, specifically Saccharothrix aerocolonigenes (strain No. N806-4) . These compounds are characterized by fully substituted hydroxylated pyridine rings and thiazole moieties, assembled via a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathway .

Karnamicin D2 likely differs from other family members in substituent patterns (e.g., methylation, hydroxylation), which influence bioactivity and pharmacokinetics .

特性

CAS番号

122535-60-8

分子式

C17H21N3O5S

分子量

379.431

IUPAC名

3-hydroxy-4,5-dimethoxy-6-[2-(5-oxohexyl)-1,3-thiazol-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H21N3O5S/c1-9(21)6-4-5-7-11-19-10(8-26-11)12-15(24-2)16(25-3)14(22)13(20-12)17(18)23/h8,22H,4-7H2,1-3H3,(H2,18,23)

InChIキー

PPGSFBTYKXMRDJ-UHFFFAOYSA-N

SMILES

CC(=O)CCCCC1=NC(=CS1)C2=NC(=C(C(=C2OC)OC)O)C(=O)N

製品の起源

United States

類似化合物との比較

Structural Comparison

Karnamicins share a conserved pyridine-thiazole core but vary in substituents. Key structural differences are summarized below:

Compound Molecular Formula Key Structural Features Source
Karnamicin D2 Not explicitly provided Likely C17H21N3O5S (inferred from D4/C5) Saccharothrix aerocolonigenes
Karnamicin B2 Not provided Major component; X-ray-confirmed novel scaffold Actinomycete (unspecified)
Karnamicin C2 C17H23N3O5S 3-hydroxy-6-[2-(5-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide Saccharothrix sp.
Karnamicin D4 C17H21N3O5S Methylation at pyridine C4/C5; hydroxylation at C3 Saccharothrix aerocolonigenes
Karnamicin C5 C16H21N3O5S Shorter alkyl chain compared to D4 Saccharothrix aerocolonigenes

Key Observations :

  • Regiospecific Modifications : Enzymes KnmB1 and KnmB2 mediate pyridine hydroxylation, with active-site residues dictating regioselectivity . This explains variations in hydroxyl/methoxy group positions across karnamicins.
  • Side Chain Diversity : Alkyl chain length (e.g., C5 in Karnamicin C2 vs. C4 in D4) influences solubility and target binding .

Bioactivity Comparison

Antifungal Activity

Karnamicins exhibit broad-spectrum antifungal activity but with modest potency:

Compound Antifungal MIC (µg/mL) Comparison to Other Antifungals
Karnamicin B2 3.1–50 Less potent than pradimicins (MICs < 1 µg/mL for some fungi)
Karnamicin C2/D4 Not reported Similar to cispentacin (MIC: 6.25–25 µg/mL)
ACE Inhibition
Compound ACE IC50 (µM) Comparison to Clinical ACE Inhibitors
Karnamicin E1 0.24 ~12× less potent than captopril (IC50: 0.019 µM)
Karnamicin E6 5.81 ~306× less potent than captopril

Key Observations :

  • Potency vs. Safety : Although karnamicins are less potent than synthetic ACE inhibitors (e.g., captopril), their natural origin may reduce side effects (e.g., cough, hyperkalemia) .
  • Structure-Activity Relationship (SAR) : Hydroxyl groups on the pyridine ring enhance ACE binding, while methylation reduces solubility .

Comparison with Non-Karnamicin Compounds

Compound Class Key Features Bioactivity
Captopril Synthetic sulfhydryl Binds ACE zinc ion IC50: 0.019 µM
Cispentacin Cyclic β-amino acid Antifungal (MIC: 6.25–25 µg/mL) Targets isoleucyl-tRNA synthetase
Brompheniramine Pyridine derivative Antihistamine H1 receptor antagonism

Key Observations :

  • Dual Bioactivity : Karnamicins uniquely combine antifungal and ACE inhibitory properties, unlike cispentacin (antifungal-only) or captopril (ACE-only) .
  • Scaffold Versatility : The pyridine-thiazole hybrid in karnamicins mirrors bioactive motifs in drugs like ixabepilone (anticancer) but with distinct substitution patterns .

Q & A

Q. What methodologies are recommended for isolating Karnamicin D2 from microbial cultures?

Effective isolation involves solvent extraction (e.g., ethyl acetate or methanol) followed by purification via high-performance liquid chromatography (HPLC) with a C18 column. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring alignment with published spectral data .

Q. How should researchers validate the structural integrity of Karnamicin D2 during synthesis?

Employ tandem spectroscopic techniques: UV-Vis for chromophore identification, infrared (IR) spectroscopy for functional groups, and X-ray crystallography for stereochemical confirmation. Cross-reference results with existing databases (e.g., PubChem) to resolve discrepancies .

Q. What in vitro assays are suitable for preliminary evaluation of Karnamicin D2’s bioactivity?

Use minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains. Include cytotoxicity testing via MTT assays on mammalian cell lines to assess selectivity. Normalize data against positive controls (e.g., ampicillin) and account for solvent interference .

Advanced Research Questions

Q. How can conflicting data on Karnamicin D2’s mechanism of action be systematically resolved?

Apply comparative transcriptomic and proteomic profiling in target pathogens. Combine knock-out mutant studies with molecular docking simulations to identify binding targets. Use dose-response curves to distinguish primary effects from off-target interactions .

Q. What experimental designs mitigate variability in Karnamicin D2’s pharmacokinetic studies?

Implement a crossover design in animal models, controlling for metabolic differences via stratified randomization. Use LC-MS/MS for plasma concentration tracking, and apply population pharmacokinetic (PopPK) models to account for inter-individual variability .

Q. How should researchers address discrepancies in cytotoxicity data between 2D and 3D cell culture models?

Conduct parallel experiments using both models under identical conditions. Perform RNA sequencing to identify microenvironment-dependent gene expression changes. Validate findings with live-cell imaging and apoptosis assays, ensuring statistical power through repeated measures ANOVA .

Q. What strategies optimize the synthesis of Karnamicin D2 derivatives with enhanced stability?

Utilize computational tools (e.g., DFT calculations) to predict substituent effects on molecular stability. Employ semi-synthetic modification via acyltransferases, followed by accelerated stability testing (40°C/75% RH for 6 months). Characterize degradation products using HPLC-MS/MS .

Q. How can researchers reconcile contradictory results in Karnamicin D2’s efficacy across different animal models?

Perform meta-analysis of existing datasets, stratifying by model species, infection routes, and immune status. Use Bayesian hierarchical models to quantify heterogeneity. Validate hypotheses with PK/PD modeling and ex vivo histopathology .

Methodological Considerations

  • Data Presentation : Include tables comparing MIC values across bacterial strains, dose-response curves, and structural validation spectra. Follow journal-specific guidelines for graphical abstracts (e.g., RSC’s limits on chemical structures per figure) .
  • Ethical Compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and human cell line sourcing in appendices. Reference institutional review board (IRB) approvals .
  • Literature Synthesis : Use tools like Covidence for systematic reviews, prioritizing recent (<3 years) studies in high-impact journals. Highlight gaps using PICO frameworks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。